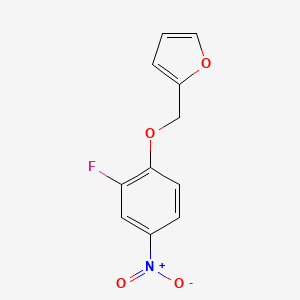
2-((2-Fluoro-4-nitrofenoxi)metil)furano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Fluoro-4-nitrophenoxy)methyl)furan is a chemical compound with the molecular formula C11H8FNO4 and a molecular weight of 237.18 g/mol. This compound features a furan ring substituted with a 2-fluoro-4-nitrophenoxy methyl group, making it an interesting subject for various chemical and biological studies.
Aplicaciones Científicas De Investigación
2-((2-Fluoro-4-nitrophenoxy)methyl)furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including tuberculosis.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Métodos De Preparación
The synthesis of 2-((2-Fluoro-4-nitrophenoxy)methyl)furan can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-nitrophenol with furan-2-carbaldehyde in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of the phenol is replaced by the furan-2-carbaldehyde moiety.
Análisis De Reacciones Químicas
2-((2-Fluoro-4-nitrophenoxy)methyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives under the influence of strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for reduction and potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives and carboxylic acid derivatives .
Mecanismo De Acción
The mechanism of action of 2-((2-Fluoro-4-nitrophenoxy)methyl)furan involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the enzyme salicylate synthase (MbtI) in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of siderophores, which are essential for iron acquisition in the bacteria . By inhibiting this enzyme, the compound disrupts iron homeostasis, leading to bacterial cell death.
Comparación Con Compuestos Similares
2-((2-Fluoro-4-nitrophenoxy)methyl)furan can be compared with other similar compounds, such as:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also features a furan ring and a fluorinated nitrophenyl group, but with a carboxylate ester substituent.
2-((2-Fluoro-4-nitrophenoxy)methyl)benzofuran: Similar in structure but with a benzofuran ring instead of a furan ring.
The uniqueness of 2-((2-Fluoro-4-nitrophenoxy)methyl)furan lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[(2-fluoro-4-nitrophenoxy)methyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c12-10-6-8(13(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQXDBGINUYTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-chlorophenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2484364.png)
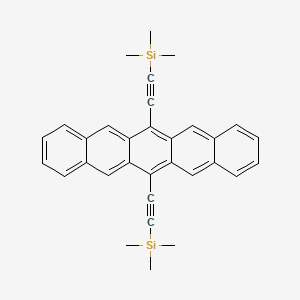
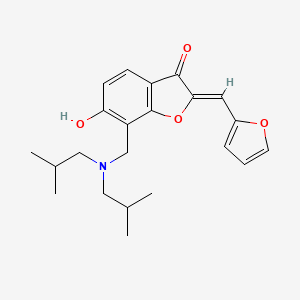
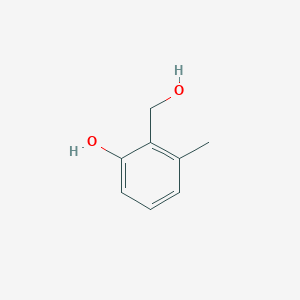


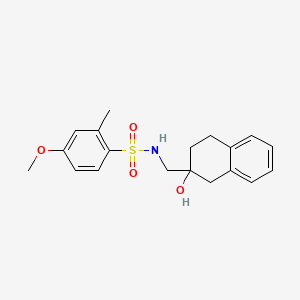
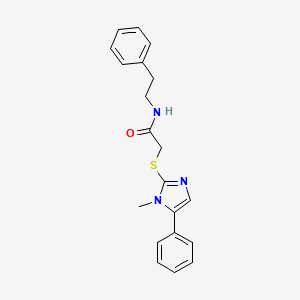
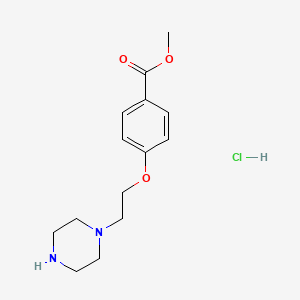
![6-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2484379.png)
![N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2484380.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B2484381.png)
![1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2484384.png)
![4-Methyl-N-[2,2,2-trichloro-1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2484386.png)
